
3-(Difluoromethyl)cyclobutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-(Difluoromethyl)cyclobutan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1803586-55-1 . It has a molecular weight of 157.59 and its molecular formula is C5H10ClF2N . This compound is used in laboratory chemicals and the manufacture of chemical compounds .
Molecular Structure Analysis
The InChI code for “3-(Difluoromethyl)cyclobutan-1-amine hydrochloride” is 1S/C5H9F2N.ClH/c6-5(7)3-1-4(8)2-3;/h3-5H,1-2,8H2;1H . This code providesScientific Research Applications
Enantioselective Synthesis in Organic Chemistry
3-(Difluoromethyl)cyclobutan-1-amine and its derivatives are crucial in the enantioselective synthesis of biologically active compounds. For instance, Feng et al. (2019) and Feng et al. (2020) explored the diastereo- and enantioselective synthesis of polysubstituted aminocyclobutanes and aminocyclopropanes through CuH-catalyzed hydroamination. This process is significant for creating compounds with multiple substituents and stereocenters, which are common in bioactive molecules (Feng et al., 2019) (Feng et al., 2020).
Development of Novel Drug Fragments
Cyclobutane-containing compounds, including those derived from 3-(Difluoromethyl)cyclobutan-1-amine, have been identified as attractive scaffolds in fragment-based drug discovery (FBDD). Hamilton et al. (2022) developed synthetic strategies for a focused set of novel 3D cyclobutane fragments. These fragments are designed to achieve both chemical diversity and high 3D character, making them suitable for exploring new areas in drug discovery (Hamilton et al., 2022).
Catalysis and Selective Synthesis
Cyclobutane and its derivatives are used in catalysis for selective synthesis processes. Afanasyev et al. (2016) reported on cyclobutadiene metal complexes as highly selective catalysts in the direct reductive amination process. This approach is notable for its compatibility with a wide range of functional groups and provides a new perspective on the use of cyclobutane derivatives in catalysis (Afanasyev et al., 2016).
Applications in Magnetic Resonance Imaging (MRI)
In the field of MRI, cyclobutane derivatives are being explored for their potential as contrast agents. Ospina et al. (2015) synthesized several chiral cyclobutane-containing chemical platforms for use as contrast agents in MRI. The study highlighted how variations in amine substitution and protecting groups impact the efficacy of these agents (Ospina et al., 2015).
properties
IUPAC Name |
3-(difluoromethyl)cyclobutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2N/c6-5(7)3-1-4(8)2-3/h3-5H,1-2,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFAMWLVDBNHLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Difluoromethyl)cyclobutan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7,8,9-Tetrahydrospiro[benzo[7]annulene-5,3'-piperidine]](/img/structure/B2558640.png)
![6-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B2558641.png)
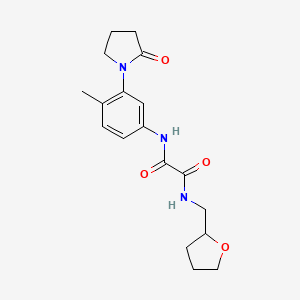
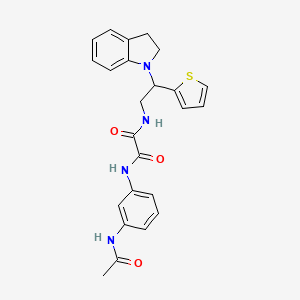
![8-tert-Butyl 2-methyl 8-azaspiro[4.5]dec-1-ene-2,8-dicarboxylate](/img/structure/B2558644.png)
methanone](/img/structure/B2558646.png)

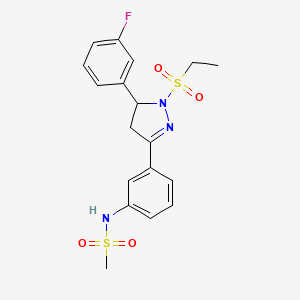
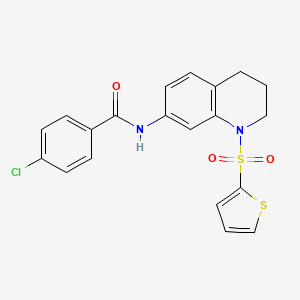

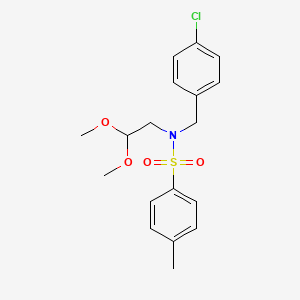


![(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2558661.png)